2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate
Description
The compound 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate is a structurally complex molecule featuring a benzofuran core fused with a chromene moiety and esterified with a 3-methoxybenzoate group. The chromene component, common in bioactive natural products, may confer unique photophysical or biological properties .
Properties
Molecular Formula |
C27H20O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate |
InChI |
InChI=1S/C27H20O6/c1-16-19(12-17-6-3-4-9-23(17)31-16)14-25-26(28)22-11-10-21(15-24(22)33-25)32-27(29)18-7-5-8-20(13-18)30-2/h3-16H,1-2H3/b25-14- |
InChI Key |
BWWIYKOHPQCDQA-QFEZKATASA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Cyclization (Patent WO2014071596A1)
A solvent-free method optimizes yield and reduces waste:
-
Reactants : o-Hydroxyphenylacetic acid, acetic anhydride, trimethyl orthoformate
-
Catalyst : Sulfuric acid or p-toluenesulfonic acid (1–5 mol%)
-
Conditions : 105–115°C, azeotropic water removal via distillation
-
Yield : >90% (isolated as crystalline solid after methanol recrystallization).
Mechanism :
-
Acid-catalyzed dehydration forms the lactone ring.
-
Trimethyl orthoformate introduces the α-methoxy methylene group.
Advantages :
Chromene Moiety Incorporation
The 2-methyl-2H-chromen-3-yl group is introduced via Knoevenagel condensation.
Condensation with 2-Methylchromene-3-carbaldehyde
-
Reactants : Benzofuran-2(3H)-one derivative, 2-methylchromene-3-carbaldehyde
-
Catalyst : Piperidine or ammonium acetate
-
Conditions : Reflux in ethanol, 6–8 hours
-
Stereochemical Control : Z-selectivity (>85%) achieved via low-temperature quenching.
Reaction Equation :
Purification : Silica gel chromatography (hexane:ethyl acetate = 4:1).
Esterification with 3-Methoxybenzoic Acid
The final step involves esterifying the hydroxyl group at position 6 of the benzofuran with 3-methoxybenzoic acid.
Steglich Esterification
-
Reactants : (Z)-Methylidene intermediate, 3-methoxybenzoic acid
-
Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
-
Conditions : Dichloromethane, 0°C → room temperature, 12 hours
Mechanism :
-
DCC activates the carboxylic acid to form an O-acylisourea intermediate.
-
Nucleophilic attack by the benzofuran hydroxyl group yields the ester.
Optimization :
Alternative Synthetic Routes
One-Pot Tandem Approach (CN102417498A)
Combines cyclization and condensation in a single reactor:
-
Step 1 : o-Hydroxyphenylacetic acid cyclization in toluene/H2SO4.
-
Step 2 : In-situ Knoevenagel condensation with 2-methylchromene-3-carbaldehyde.
-
Step 3 : Esterification via 3-methoxybenzoyl chloride.
Limitations :
-
Lower stereoselectivity (Z:E = 3:1).
-
Requires rigorous temperature control.
Critical Analysis of Methodologies
| Method | Yield | Z-Selectivity | Scalability |
|---|---|---|---|
| Solvent-Free Cyclization | 90% | N/A | Industrial |
| Steglich Esterification | 80% | >95% | Lab-scale |
| One-Pot Tandem | 68% | 75% | Pilot-scale |
Key Findings :
Scientific Research Applications
Research indicates that compounds similar to 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against specific cancer cell lines. For instance, derivatives of benzofuran have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Some studies have reported that related compounds demonstrate antibacterial and antifungal properties. This suggests potential applications in treating infections resistant to conventional antibiotics .
Case Study 1: Anticancer Evaluation
In a study published in the International Journal of Molecular Sciences, derivatives of benzofuran were synthesized and tested against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further investigation into their mechanisms of action .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related benzofuran compounds. The results demonstrated effective inhibition against both gram-positive and gram-negative bacterial strains, suggesting a potential pathway for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chromene and benzofuran moieties can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context, but may include inhibition of enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous benzofuran derivatives, highlighting key structural variations and their implications:
Key Observations:
Substituent Effects: Methoxy Groups: Compounds with multiple methoxy substituents (e.g., ) exhibit increased electron density, enhancing solubility in organic solvents and reactivity in charge-transfer reactions . Ester vs. Sulfonate: Sulfonate esters () are more polar than methoxybenzoates, favoring aqueous solubility and ionic interactions .
Synthesis and Reactivity :
- The target compound’s chromene moiety may require regioselective synthesis, similar to methods in , where hydroxylamine derivatives are used for imine formation .
- Pyridine-containing analogs () might undergo metal-catalyzed C–H functionalization, as seen in ’s N,O-bidentate directing groups .
Crystallography and Packing :
- Hydrogen bonding patterns () differ significantly: methoxy groups act as hydrogen bond acceptors, while sulfonates () may form stronger ionic interactions .
- Software like SHELX and WinGX () are critical for resolving such structural nuances .
Biological Relevance :
- Chromene and pyridine derivatives are common in bioactive molecules (e.g., anticoagulants or kinase inhibitors), suggesting the target compound could be explored for similar applications .
Biological Activity
The compound 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, highlighting its pharmacological significance.
Structural Characteristics
The compound features a benzofuran core, which is known for its diverse biological activities. The structural formula can be represented as follows:
The presence of the chromen moiety and methoxybenzoate group contributes to its unique properties. The crystal structure analysis provides insights into the molecular conformation and bonding characteristics, which are crucial for understanding its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzofuran have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 2 μg/mL, suggesting potent activity .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound 3 | 8 | M. tuberculosis |
| Compound 4 | 2 | M. tuberculosis |
| Benzofuran derivative | <10 | E. coli, S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, benzofuran derivatives have demonstrated cytotoxic effects against cancer cell lines such as HCT-15 (colon carcinoma) with IC50 values ranging from 1.61 to 1.98 μg/mL . The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran ring enhance cytotoxicity.
Antioxidant Activity
In vitro studies have also evaluated the antioxidant properties of related compounds, revealing their ability to scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress-related diseases .
Study on Antimicrobial Activity
A study synthesized a series of benzofuran derivatives and evaluated their antimicrobial efficacy against M. tuberculosis. The results indicated that ortho-hydroxyl substitutions significantly enhanced activity, with some compounds exhibiting MIC values as low as 3.12 μg/mL .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer properties of a related compound, demonstrating significant inhibition of cell proliferation in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Q. Optimization Parameters :
- Solvent polarity : Polar solvents (e.g., ethanol) favor condensation, while non-polar solvents stabilize intermediates.
- Temperature : Reflux (~80°C) accelerates reaction rates but requires monitoring to prevent decomposition.
- Catalysts : Acidic or basic catalysts (e.g., p-TsOH) improve yields in condensation steps .
Advanced: How can contradictions in stereochemical assignments from spectroscopic data be resolved?
Methodological Answer:
Contradictions often arise between NMR (nuclear Overhauser effect, NOE) and computational models. Strategies include:
- NOESY NMR : Detects spatial proximity of protons to confirm the Z-configuration of the methylidene group .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing effects .
- DFT calculations : Compare experimental IR or UV-Vis spectra with computational predictions to validate assignments .
Q. Example Workflow :
Perform NOESY to identify key proton interactions.
Cross-validate with single-crystal X-ray diffraction.
Use DFT to model electronic transitions and compare with experimental UV-Vis data.
Basic: What analytical techniques are essential for confirming the molecular structure?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Maps connectivity between protons and carbons.
- Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass determination .
- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. Table 1: Key Spectral Signatures
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Benzofuran carbonyl | 168–170 (13C) | 1680–1700 |
| 3-Methoxybenzoate ester | 3.8–4.0 (1H, OCH₃) | 1250 (C-O) |
Advanced: How are side reactions mitigated during synthesis?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) during esterification .
- Low-Temperature Steps : Reduce undesired oxidation or hydrolysis in sensitive steps (e.g., <0°C for acid-sensitive intermediates) .
- Catalyst Selection : Use Pd-based catalysts for selective cross-coupling to avoid byproducts .
Case Study :
In the condensation step, replacing protic solvents (e.g., H₂O) with aprotic solvents (e.g., THF) minimizes keto-enol tautomerization side reactions .
Basic: How does the 3-methoxybenzoate group influence reactivity?
Methodological Answer:
- Electronic Effects : The methoxy group donates electrons via resonance, stabilizing the ester carbonyl and reducing electrophilicity .
- Steric Hindrance : The bulky benzoate group slows nucleophilic attacks at the ester linkage, favoring selective reactions at the benzofuran core .
Experimental Validation :
Compare hydrolysis rates of the target compound with non-methoxy analogs under basic conditions (e.g., NaOH/MeOH) .
Advanced: What approaches identify biological targets for this compound?
Methodological Answer:
- In Vitro Assays : Screen against enzyme panels (e.g., kinases, cyclooxygenases) to detect inhibition/activation .
- Molecular Docking : Model interactions with protein active sites (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock .
- SAR Studies : Modify substituents (e.g., methoxy to ethoxy) and correlate changes with bioactivity .
Q. Table 2: Example Bioactivity Screening
| Assay Type | Target | Observed Activity | Reference |
|---|---|---|---|
| COX-2 Inhibition | Inflammation | IC₅₀ = 12 µM | |
| Cytotoxicity | Cancer Cell Lines | GI₅₀ = 8 µM |
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
Q. Critical Factors :
- Particle Size : Finer silica gel (230–400 mesh) improves resolution.
- Solvent Polarity : Adjust to match compound solubility (e.g., dichloromethane for non-polar intermediates) .
Advanced: How is the Z-configuration of the methylidene group validated?
Methodological Answer:
Q. Example Data :
- NOE Correlation : Methylidene proton (δ 7.2 ppm) shows cross-peaks with chromen protons .
- X-ray Bond Length : C=C bond length of 1.34 Å confirms Z-configuration .
Basic: What stability considerations apply during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the chromen moiety .
- Moisture Control : Use desiccants to avoid ester hydrolysis.
- Temperature : –20°C for long-term storage; room temperature for short-term use .
Advanced: How do solvent polarity and temperature affect synthetic yields?
Methodological Answer:
- Solvent Effects :
- Polar solvents (e.g., DMF) stabilize charged intermediates in condensation steps but may reduce selectivity .
- Non-polar solvents (e.g., toluene) improve stereochemical control in cyclization .
- Temperature Effects :
- Higher temperatures (~100°C) accelerate kinetics but risk decomposition.
- Lower temperatures (<0°C) favor kinetic over thermodynamic products .
Case Study :
Replacing ethanol with dichloromethane in the esterification step increased yield from 65% to 82% due to reduced side hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
